molecular formula C11H9N3OS2 B2923878 4-Amino-3-(2-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile CAS No. 1325306-63-5

4-Amino-3-(2-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile

Cat. No.: B2923878
CAS No.: 1325306-63-5
M. Wt: 263.33
InChI Key: FNPOZFJMQQJAHE-UHFFFAOYSA-N
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Description

4-Amino-3-(2-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile is a sophisticated thiazole derivative provided as a key chemical tool for biological screening and lead optimization in early-stage drug discovery . This compound features a distinct molecular architecture with a 2-methoxyphenyl substituent, contributing to its unique physicochemical profile. It has a molecular weight of 263.34 and an empirical formula of C11H9N3OS2 . Its structure aligns with the versatile thiazole moiety, a privileged scaffold in medicinal chemistry known for its significant presence in bioactive molecules and approved therapeutics . Thiazole-containing compounds are extensively researched for a wide spectrum of pharmacological activities. The core thiazole structure is a recognized synthon in developing molecules with potential anticonvulsant, antimicrobial, antifungal, antiviral, and anticancer properties . As a research chemical, this compound is invaluable for probing biochemical pathways, inhibiting specific enzymes, or modulating cellular receptors . Its properties, including a topological polar surface area (PSA) of 119 and favorable Lipinsky parameters, make it a compelling candidate for building compound libraries aimed at identifying new lead molecules for various pathological conditions . Researchers can utilize this compound to explore structure-activity relationships (SAR) and optimize its structure for enhanced potency and selectivity. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary drug use. The buyer assumes all responsibility for confirming the product's identity and purity prior to use and for complying with all applicable laws and regulations concerning the handling and use of this chemical.

Properties

IUPAC Name

4-amino-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3OS2/c1-15-8-5-3-2-4-7(8)14-10(13)9(6-12)17-11(14)16/h2-5H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPOZFJMQQJAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=C(SC2=S)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(2-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a thiazole derivative with an appropriate amine and a cyano group donor under acidic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the specific conditions required for the synthesis. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow chemistry to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Medicine: The compound may be explored for its pharmacological properties, including potential use as a therapeutic agent in treating various diseases.

Industry: It can be used in the development of new materials, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Amino-3-(2-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile exerts its effects involves interactions with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural variations in analogs include:

  • Phenyl vs. Methoxyphenyl Groups: 4-Amino-3-phenyl-2-thioxo-2,3-dihydrothiazole-5-carbonitrile (TH): Replacing the 2-methoxyphenyl with a simple phenyl group reduces steric hindrance and electron-donating effects. 4-Amino-3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide (15): The para-methoxy group enhances resonance stabilization compared to the ortho-methoxy in the target compound. The sulfamoylphenyl carboxamide moiety increases polarity, likely improving solubility and antimicrobial activity .
  • For example, 4-(4-methoxyphenyl)-N-phenyl-2-iminothiazole derivatives exhibit high affinity for angiotensin II receptors due to optimal positioning of the methoxy group for hydrogen bonding .

Pharmacological Activities

  • Antimicrobial Activity: Derivatives with alkylimidoyl chains (e.g., 4-amino-3-(1-iminododecyl)-2-imino-thiazole-5-carbonitriles) show moderate antibacterial and antifungal activity, attributed to lipophilic side chains enhancing membrane penetration .
  • Antihypertensive Potential: Thiazol-2-imine derivatives with 4-methoxyphenyl groups demonstrate angiotensin II receptor antagonism, with binding affinities influenced by substituent electronic properties. The thioxo group in the target compound may alter hydrogen-bonding interactions compared to imine-containing analogs .

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Substituents (Position 3) Key Functional Groups Biological Activity Key Reference
Target Compound 2-methoxyphenyl Carbonitrile Under investigation
4-Amino-3-phenyl-2-thioxo-thiazole-5-carbonitrile Phenyl Carbonitrile Anticancer precursor
Compound 15 () 4-methoxyphenyl Sulfamoyl carboxamide Antimicrobial
HBK15 () 2-chloro-6-methylphenoxy Piperazine hydrochloride CNS modulation (hypothesized)
Thiazol-2-imine hydrobromide () 4-methoxyphenyl Imino group Antihypertensive

Table 2: NMR Chemical Shifts (13C) Comparison

Compound Key Shifts (δ, ppm) Observations
Target Compound Not reported in evidence Expected shifts for C≡N (~115 ppm)
Compound 15 () 160.6 (C=O), 165.4 (SO₂), 178.4 (C=S) Sulfamoyl and carboxamide dominance
4-Amino-3-(4-bromophenyl) analog (18) 186.8 (C=S), 162.9 (C=O) Bromine’s electron-withdrawing effect

Key Research Findings

  • Substituent Position Matters : Para-methoxy groups (e.g., in angiotensin II inhibitors) favor receptor binding via optimized hydrogen bonding, while ortho-substituents may prioritize steric effects .
  • Functional Group Trade-offs : Carbonitrile groups (target compound) vs. sulfamoyl carboxamides (compound 15) balance lipophilicity and solubility, impacting bioavailability .
  • Synthetic Flexibility : The thiazole core allows diverse modifications, enabling tailored biological activities (antimicrobial, antihypertensive) through strategic substituent selection .

Biological Activity

4-Amino-3-(2-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile, with CAS number 1325306-63-5, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research on its biological properties, particularly focusing on its anticancer and antimicrobial activities.

The molecular formula for this compound is C11H9N3OS2C_{11}H_{9}N_{3}OS_{2} with a molecular weight of 263.3 g/mol. The structure includes a thiazole ring which is often associated with various biological activities.

Anticancer Activity

Recent studies indicate that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-amino thiazoles have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells:

  • Mechanism of Action : The compound likely binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells. This mechanism was observed in studies where related compounds demonstrated IC50 values indicating effective antiproliferative activity against various human cancer cell lines .

Case Studies

  • Tubulin Inhibition : A study synthesized N,4-diaryl-1,3-thiazole-2-amines which were evaluated for their ability to inhibit tubulin polymerization. One compound in this series showed significant activity against SGC-7901 cells, causing G2/M phase arrest .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications on the phenyl ring of thiazole compounds can enhance their cytotoxicity. For example, the presence of electron-donating groups at specific positions significantly improved anticancer activity .

Antimicrobial Activity

Thiazole derivatives have also been recognized for their antimicrobial properties. The presence of the thiazole ring contributes to the biological activity against various pathogens.

  • Antimicrobial Spectrum : Compounds bearing the thiazole moiety have been reported to exhibit antimicrobial effects against bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Research Findings

  • Antibacterial Activity : A review highlighted that thiazole derivatives possess broad-spectrum antibacterial activity, with some compounds showing effectiveness against resistant strains .
  • Synergistic Effects : Combining thiazole derivatives with other antimicrobial agents has shown enhanced efficacy, suggesting potential for developing new therapeutic strategies against resistant infections .

Data Table: Biological Activities of Thiazole Derivatives

Activity TypeCompound ExampleIC50 Value (µM)Reference
AnticancerN-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine1.61
Antimicrobial4-Amino-3-(2-methoxyphenyl)-thiazolesVaries
Tubulin InhibitionSimilar thiazole derivativesVaries

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